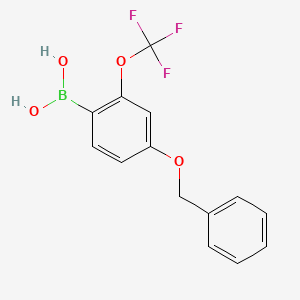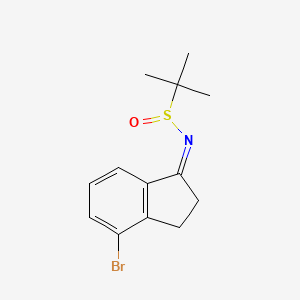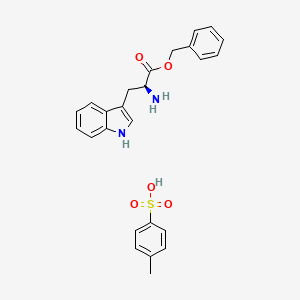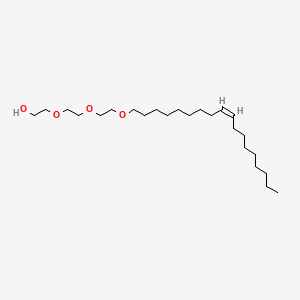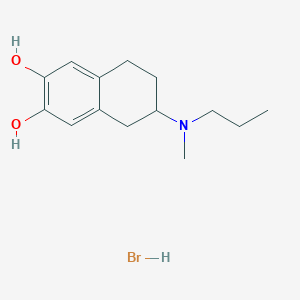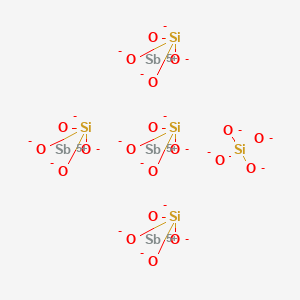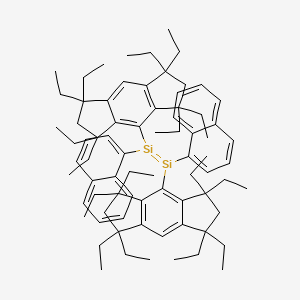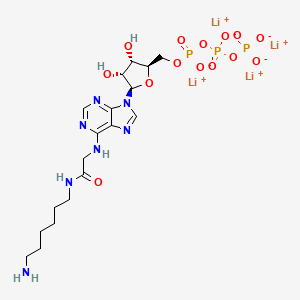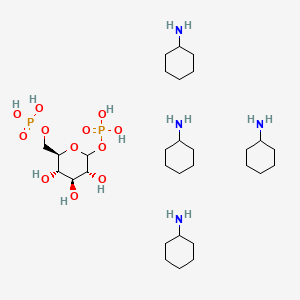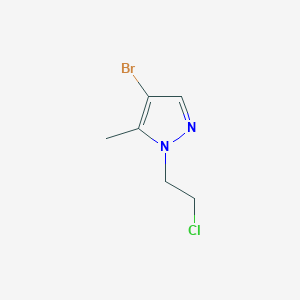
4-Brom-1-(2-Chlorethyl)-5-methyl-1H-pyrazol
Übersicht
Beschreibung
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H8BrClN2 and its molecular weight is 223.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
4-Brom-1-(2-Chlorethyl)-5-methyl-1H-pyrazol: kann als Ausgangsstoff für die Synthese von 1,4′-Bipyrazolen dienen. Bipyrazole zeichnen sich durch eine vielfältige Palette biologischer Aktivitäten und potenzieller pharmazeutischer Anwendungen aus. Die Brom- und Chlorethylgruppen in der Verbindung ermöglichen eine weitere Funktionalisierung, wodurch komplexe Bipyrazolstrukturen geschaffen werden können.
Entwicklung pharmazeutischer Verbindungen
Diese Verbindung wird bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet. Seine Struktur ist für Modifikationen geeignet, die zur Entwicklung neuer Inhibitoren führen können, die für die Entwicklung von Medikamenten essentiell sind, die auf bestimmte Enzyme oder Rezeptoren in biologischen Systemen abzielen.
Inhibition der Leberalkoholdehydrogenase
Die Verbindung wurde als Inhibitor der Leberalkoholdehydrogenase identifiziert. Dieses Enzym ist entscheidend für den Metabolismus von Alkoholen in der Leber, und Inhibitoren können verwendet werden, um die Aktivität des Enzyms zu untersuchen oder möglicherweise alkoholbedingte Störungen zu behandeln.
Forschung im Bereich der landwirtschaftlichen Chemie
In der Landwirtschaft könnte This compound für seinen potenziellen Einsatz bei der Entwicklung neuer Agrochemikalien untersucht werden . Seine strukturellen Eigenschaften könnten vorteilhaft sein, um Verbindungen zu schaffen, die Nutzpflanzen vor Schädlingen oder Krankheiten schützen.
Anwendungen in der Materialwissenschaft
Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Forschung in der Materialwissenschaft . Sie könnte an der Synthese neuartiger Materialien mit spezifischen Eigenschaften beteiligt sein, wie z. B. erhöhte Haltbarkeit oder verbesserte Leitfähigkeit.
Katalyse
Aufgrund des Vorhandenseins reaktiver funktioneller Gruppen kann diese Verbindung in katalytischen Prozessen eingesetzt werden. Sie kann als Ligand oder Katalysator in verschiedenen chemischen Reaktionen fungieren, was zu effizienteren und selektiveren Synthesewegen führen kann.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors, depending on their chemical structure .
Mode of Action
It is known that bromopyrazoles can act as inhibitors of certain enzymes . The bromine atom in the pyrazole ring can form a halogen bond with the amino acid residues in the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways depending on their target of action .
Pharmacokinetics
It is known that the bromine atom in the pyrazole ring can potentially enhance the lipophilicity of the compound, which may influence its absorption and distribution .
Result of Action
It is known that pyrazole derivatives can have various biological effects, including anti-inflammatory, antiviral, and anticancer activities, depending on their chemical structure and target of action .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with liver alcohol dehydrogenase, inhibiting its activity . This interaction is crucial as it affects the enzyme’s ability to catalyze the oxidation of alcohols. Additionally, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can form complexes with various proteins, influencing their structural conformation and function .
Cellular Effects
The effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole on cellular processes are profound. It has been observed to inhibit oxidative phosphorylation, ATP exchange reactions, and calcium uptake in cells . These effects can lead to alterations in cellular metabolism and energy production. Furthermore, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can influence cell signaling pathways and gene expression, potentially leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole exerts its effects through binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have indicated that 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained alterations in cellular metabolism and function .
Eigenschaften
IUPAC Name |
4-bromo-1-(2-chloroethyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCYVWIWEBDDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651076 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108354-41-2 | |
| Record name | 4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


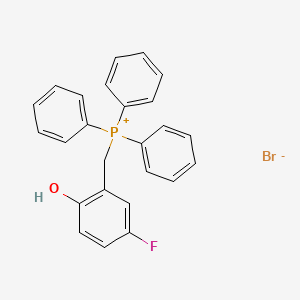
![tert-Butyl N-allyl-N-[2-(methoxy(methyl)amino)-2-oxo-ethyl]carbamate](/img/structure/B1516073.png)

![6-(4-(Benzyloxy)-6-methoxybenzofuran-2-yl)-2-bromoimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1516088.png)
